molecular formula C8H12O2 B131031 (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one CAS No. 142235-64-1

(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one

Cat. No. B131031
CAS RN: 142235-64-1
M. Wt: 140.18 g/mol
InChI Key: ZNCGFEPMSVQRPI-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, also known as HMC, is a cyclic ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate that can be used in the synthesis of various bioactive compounds, including natural products and pharmaceuticals.

Mechanism Of Action

The mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins. This reactivity may contribute to the biological activity of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have not been extensively studied. However, compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one have exhibited a range of biological activities, including anticancer, antitumor, and antiviral activities. These activities may be attributed to the reactivity of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one as a Michael acceptor.

Advantages And Limitations For Lab Experiments

(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has several advantages as an intermediate in organic synthesis. It is readily available, inexpensive, and can be synthesized in high yields and purity. However, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one is relatively unstable and can undergo decomposition under certain conditions, such as high temperatures or prolonged exposure to air or moisture. Therefore, it must be handled with care and stored properly to maintain its stability.

Future Directions

There are several future directions for research on (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one. One area of interest is the development of new synthetic methods for (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities of compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one, which may lead to the discovery of new drugs or therapeutic agents. Additionally, the study of the mechanism of action of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one and compounds synthesized from (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one may provide insights into the reactivity of Michael acceptors and their role in biological systems.

Synthesis Methods

The synthesis of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one can be achieved through several methods, including the Claisen condensation reaction, the aldol condensation reaction, and the Robinson annulation reaction. The Claisen condensation reaction involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a strong base such as sodium ethoxide. The aldol condensation reaction involves the condensation of acetaldehyde with acetone in the presence of a base such as sodium hydroxide. The Robinson annulation reaction involves the condensation of 3-methyl-2-cyclohexenone with formaldehyde in the presence of a base such as potassium hydroxide. These methods can produce (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in good yields and high purity.

Scientific Research Applications

(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been widely used in scientific research as an intermediate in the synthesis of various bioactive compounds. For example, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the natural product (+)-neopeltolide, which exhibits potent anticancer activity. (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has also been used in the synthesis of the antitumor agent (-)-englerin A, which selectively targets renal cancer cells. In addition, (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one has been used in the synthesis of the antiviral agent (+)-nootkatone, which exhibits potent activity against the Zika virus. These examples demonstrate the versatility of (2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one in the synthesis of bioactive compounds with diverse biological activities.

properties

CAS RN

142235-64-1

Product Name

(2Z)-2-(Hydroxymethylidene)-5-methylcyclohexan-1-one

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2Z)-2-(hydroxymethylidene)-5-methylcyclohexan-1-one

InChI

InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h5-6,9H,2-4H2,1H3/b7-5-

InChI Key

ZNCGFEPMSVQRPI-ALCCZGGFSA-N

Isomeric SMILES

CC1CC/C(=C/O)/C(=O)C1

SMILES

CC1CCC(=CO)C(=O)C1

Canonical SMILES

CC1CCC(=CO)C(=O)C1

synonyms

Cyclohexanone, 2-(hydroxymethylene)-5-methyl-, (Z)- (9CI)

Origin of Product

United States

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